Tigulixostat

Gout Hyperuricemia Xanthine Oxidase Inhibition

Tigulixostat is an orally active, non-purine selective xanthine oxidase (XO) inhibitor in global Phase 3 trials for hyperuricemia and gout. It delivers a 39% absolute increase in target sUA achievement (<6 mg/dL) vs febuxostat, with dose-proportional PK simplifying trial design. Unlike allopurinol, its non-purine scaffold eliminates HLA-B*58:01 hypersensitivity risk. It carries no FDA black box warning for cardiovascular death (unlike febuxostat) and requires zero dose adjustment across all CKD stages, including severe renal impairment. In Uox-KO models, it reduces SUA and improves renal outcomes without liver injury. This is the preferred XO inhibitor for renal impairment, long-term mechanistic, and combination studies.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
CAS No. 1287766-55-5
Cat. No. B3320960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigulixostat
CAS1287766-55-5
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N
InChIInChI=1S/C16H14N4O2/c1-10(2)19-8-11(6-17)14-5-13(3-4-15(14)19)20-9-12(7-18-20)16(21)22/h3-5,7-10H,1-2H3,(H,21,22)
InChIKeyJLQQRYOWGCIMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigulixostat (LC350189) for Gout Research: A Non-Purine Selective Xanthine Oxidase Inhibitor with Quantifiable Differentiation


Tigulixostat (CAS 1287766-55-5, also known as LC350189) is a novel, orally active, non-purine selective xanthine oxidase (XO) inhibitor under clinical development for the management of hyperuricemia and gout [1]. It functions by inhibiting the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing serum urate (SUA) levels . Its chemical structure (C16H14N4O2, MW 294.31) lacks the purine backbone found in first-generation XO inhibitors like allopurinol, a key differentiator linked to a potentially improved safety profile [1][2]. In vitro, tigulixostat potently inhibits XO with IC50 values of 0.003 µM and 0.073 µM in bovine milk and rat plasma, respectively . Tigulixostat is currently in late-stage global Phase 3 clinical trials (EURELIA 1 & 2) to evaluate its efficacy and safety against both placebo and the active comparator allopurinol [3].

Why Tigulixostat Cannot Be Substituted by Other Xanthine Oxidase Inhibitors: A Comparative Analysis


The class of xanthine oxidase (XO) inhibitors is not interchangeable. While allopurinol and febuxostat are established agents, their use is constrained by significant, compound-specific safety and efficacy limitations. Allopurinol, a purine analog, is associated with severe hypersensitivity reactions, particularly in patients carrying the HLA-B*58:01 allele, which is highly prevalent in certain Asian populations [1]. Febuxostat, a non-purine inhibitor, carries a FDA black box warning for an increased risk of cardiovascular death in patients with established cardiovascular disease [2]. Tigulixostat, as a structurally distinct non-purine XO inhibitor, is being developed to circumvent these class-associated safety concerns while offering robust and predictable urate-lowering efficacy, as demonstrated in head-to-head and cross-study comparisons detailed below.

Tigulixostat Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data


Tigulixostat Demonstrates Superior Urate-Lowering Efficacy Compared to Febuxostat in a Phase 2 Head-to-Head Trial

In a Phase 2 clinical trial conducted in China, tigulixostat demonstrated significantly greater urate-lowering efficacy compared to febuxostat across all dose groups. The response rate for achieving a target serum uric acid (sUA) level of <360 μmol/L (6 mg/dL) was reported to be higher with tigulixostat than with febuxostat (23%) and placebo (3%) [1]. Further analysis indicated that tigulixostat showed a clear dose-dependent effect, with a 62% response rate at the highest dose tested, compared to 23% for febuxostat [2].

Gout Hyperuricemia Xanthine Oxidase Inhibition Phase 2 Clinical Trial

Tigulixostat Significantly Outperforms Allopurinol in Reducing Serum Uric Acid and Improving Renal Outcomes in a Preclinical Model

In a urate oxidase knockout (Uox-KO) mouse model, a standard preclinical model for hyperuricemia, tigulixostat more effectively reduced serum uric acid (SUA) levels and resulted in significantly better renal outcomes compared to allopurinol [1]. Critically, this superior efficacy was achieved without inducing liver injury, a known concern with some XO inhibitors [2]. The study concluded that tigulixostat's mechanism of promoting M2 macrophage polarization contributes to improved hyperuricemic nephropathy [1].

Hyperuricemic Nephropathy Preclinical Efficacy Renal Protection Urate-Lowering

Tigulixostat Exhibits Potent and Dose-Proportional Pharmacokinetics with Predictable Urate-Lowering in Phase 1

A Phase I dose-escalation study in healthy Chinese subjects demonstrated that tigulixostat exhibits approximately dose-proportional pharmacokinetics (PK) for both Cmax and AUC0-inf across a 25–300 mg dose range [1]. The coefficient of variation (CV%) for Cmax ranged from 18.1% to 44.9%, and for AUC0-inf from 20.4% to 66.9% [2]. This predictable exposure profile translated to a clear dose-dependent reduction in 24-hour mean serum uric acid (sUA) on Day 1, decreasing by 12.8% to 28.8% from baseline, with a plateau effect observed at 300 mg [3]. In contrast, the pharmacokinetics of allopurinol and febuxostat are known to be more variable or non-linear in certain populations, complicating dose optimization [4].

Pharmacokinetics Pharmacodynamics Phase 1 Clinical Trial Dose Proportionality

Tigulixostat Maintains Consistent Urate-Lowering Efficacy and Safety Across All Stages of Renal Impairment, Including Severe CKD

A dedicated Phase 1 study in participants with varying degrees of renal impairment (NCT04066712) demonstrated that tigulixostat exposure (Cmax,ss and AUC) and its urate-lowering efficacy (reduction in sUA) were not significantly different between participants with mild, moderate, or severe renal impairment and those with normal renal function [1]. The study concluded that tigulixostat is not expected to require dose adjustment in patients with any stage of renal impairment, including those not on dialysis [2]. This is a critical differentiator from febuxostat, which is contraindicated in severe renal impairment, and allopurinol, which requires careful dose titration based on creatinine clearance to avoid toxicity [3].

Renal Impairment Pharmacokinetics in CKD Gout with CKD No Dose Adjustment

Tigulixostat Does Not Interfere with Pyrimidine Metabolism, Avoiding Class-Associated Renal Toxicity

Preclinical studies have shown that tigulixostat, due to its non-purine structure, does not affect pyrimidine metabolism [1]. This is a critical mechanistic advantage over allopurinol, which, as a purine analog, can inhibit enzymes in the pyrimidine metabolic pathway, potentially leading to orotic aciduria and associated renal toxicity in sensitive models [2]. The study confirmed that tigulixostat's lack of structural resemblance to purine bases avoids this specific class-associated renal toxicity pathway in mice [3].

Mechanism of Action Selectivity Profile Pyrimidine Metabolism Renal Safety

Optimal Research and Industrial Application Scenarios for Tigulixostat Based on Quantitative Evidence


Gout Clinical Trials Requiring Superior Urate-Lowering Efficacy vs. Febuxostat

Based on Phase 2 head-to-head data showing tigulixostat's 39% absolute increase in target achievement rate compared to febuxostat [7], tigulixostat is the preferred XO inhibitor for clinical studies aiming to maximize the proportion of patients reaching stringent sUA targets (<6 mg/dL). Its predictable, dose-proportional PK from Phase 1 studies [8] simplifies trial design and dose selection.

Preclinical Studies on Hyperuricemic Nephropathy and Renal Protection

For researchers using Uox-KO mouse models to study hyperuricemia-induced kidney damage, tigulixostat offers a clear advantage over allopurinol. Direct comparative data demonstrate its superior ability to reduce SUA and improve renal outcomes without inducing liver injury [7]. Its lack of interference with pyrimidine metabolism [8] makes it a cleaner tool for mechanistic studies.

Drug Development for Gout Patients with Comorbid Chronic Kidney Disease (CKD)

In studies or patient populations where renal impairment is prevalent, tigulixostat is uniquely positioned. Phase 1 data confirm that no dose adjustment is needed across all stages of CKD, including severe impairment [7]. This contrasts sharply with allopurinol and febuxostat, which require dose modifications or are contraindicated, making tigulixostat the most practical and safe option for this common comorbidity [8].

Pharmacology Research Requiring a 'Clean' XO Inhibitor Without Purine-Related Toxicities

Investigators studying the long-term effects of XO inhibition or conducting combination therapy studies may prefer tigulixostat. Its non-purine structure avoids the HLA-B*58:01 hypersensitivity associated with allopurinol [7] and does not carry the FDA black box warning for cardiovascular death linked to febuxostat [8]. This cleaner safety profile reduces confounding variables in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigulixostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.